5,7-Dibromoquinolin-8-yl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
5,7-Dibromo-8-quinolyl 5-bromo-2-methoxy-1-benzenesulfonate is a complex organic compound that features both quinoline and benzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-quinolyl 5-bromo-2-methoxy-1-benzenesulfonate typically involves multiple steps, starting with the bromination of quinoline derivatives. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 5-bromo-2-methoxy-1-benzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5,7-Dibromo-8-quinolyl 5-bromo-2-methoxy-1-benzenesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Mechanism of Action
The mechanism of action of 5,7-dibromo-8-quinolyl 5-bromo-2-methoxy-1-benzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA or bind to proteins, affecting their function. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-2-methyl-8-quinolinol
- 5,7-Dibromo-8-quinolinyl 4-nitrobenzoate
- 5,7-Dibromo-8-quinolinyl 4-methoxybenzoate
Uniqueness
5,7-Dibromo-8-quinolyl 5-bromo-2-methoxy-1-benzenesulfonate is unique due to the presence of both brominated quinoline and benzenesulfonate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H10Br3NO4S |
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Molecular Weight |
552.0 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H10Br3NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
InChI Key |
GPKPWAKPZDRPDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
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